molecular formula C11H22O2 B15176490 3-Methylpentyl isovalerate CAS No. 35852-41-6

3-Methylpentyl isovalerate

Cat. No.: B15176490
CAS No.: 35852-41-6
M. Wt: 186.29 g/mol
InChI Key: BCLOAPWHACMPQO-UHFFFAOYSA-N
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Description

Overview of Branched-Chain Esters as Volatile Organic Compounds in Biological Systems

Branched-chain esters are a significant class of VOCs characterized by a branched-chain functional group, structurally similar to branched-chain amino acids like valine, leucine, and isoleucine. nih.gov These esters are widespread in nature and are key components of the flavor and aroma profiles of many fruits. nih.govsunyempire.edu In fact, a review of scientific literature identified 127 unique branched-chain volatile compounds across 106 different types of edible fruits. nih.gov Beyond their role in defining the sensory characteristics of fruits, these compounds can also act as defense agents against herbivores. nih.gov

The biosynthesis of branched-chain esters is thought to be linked to the metabolism of branched-chain amino acids. nih.gov This connection highlights the intricate metabolic pathways within organisms that lead to the production of these volatile compounds.

Significance of Ester Metabolites in Plant and Microbial Biochemistry

Ester metabolites are integral to the biochemistry of plants and microbes, serving a multitude of functions. In plants, these compounds are classified as secondary metabolites, which are not essential for the primary growth and reproduction of the organism but are crucial for interactions with the environment. nih.govncert.nic.in They can act as signaling molecules in plant-microbe symbiosis, repel pests and pathogens, and shape the composition of the microbial communities associated with the host plant. nih.govbiorxiv.org

The diversity of these metabolites is vast, encompassing compounds like alkaloids, flavonoids, and essential oils. ncert.nic.in The production of these secondary metabolites is a key factor in a plant's ability to adapt to its surroundings and defend itself against various stresses. nih.gov

In microbial systems, particularly in the context of anaerobic digestion of organic waste, the production of esters represents a valuable pathway for converting low-value carboxylic acids into higher-value chemicals. nih.gov This biotransformation is significant for industries such as flavors, fragrances, and solvents. nih.gov The process often involves the degradation of organic matter into carboxylates, which are then upgraded to esters by microbial consortia. nih.gov

Scope and Research Focus on 3-Methylpentyl Isovalerate and Structurally Related Analogs

This article focuses specifically on the chemical compound this compound and its structurally related analogs. The primary aim is to provide a detailed and scientifically accurate overview of this compound, drawing from available research findings. The scope will encompass its chemical properties, natural occurrence, and biosynthesis.

Structurally similar compounds of interest include other esters formed from isovaleric acid (3-methylbutanoic acid) and various alcohols, as well as esters of 3-methylpentanol. These analogs help to provide a broader context for understanding the structure-property relationships within this class of compounds.

Table of Structurally Related Analogs:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl isovalerateC6H12O2116.16556-24-1
Isoamyl isovalerateC10H20O2172.26659-70-1
Amyl isovalerateC10H20O2172.2725415-62-7
2-Methylbutyl isovalerateC10H20O2172.26Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35852-41-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-methylpentyl 3-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-5-10(4)6-7-13-11(12)8-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

BCLOAPWHACMPQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC(=O)CC(C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Isovalerate Esters

General Ester Biosynthesis in Plants

The formation of volatile esters in plants is a sophisticated process that primarily involves the enzymatic combination of an alcohol and an acyl-CoA, a derivative of a carboxylic acid. oup.comnih.gov This reaction, known as esterification, is the final step in a series of metabolic pathways that generate the necessary precursor molecules. researchgate.net Two major routes contribute to the production of the alcohol and acyl-CoA components: the fatty acid metabolism pathway and amino acid-derived pathways.

The lipoxygenase (LOX) pathway, a major component of fatty acid metabolism, is a primary source of precursors for many volatile esters. researchgate.netannualreviews.org This pathway is often activated in response to tissue damage or during developmental stages like fruit ripening. researchgate.net

The process begins with the action of lipases, enzymes that hydrolyze triacylglycerols, releasing free fatty acids such as linoleic and linolenic acids. uliege.benih.gov These free fatty acids serve as the initial substrates for the LOX pathway. researchgate.netuliege.be Lipases are crucial for mobilizing these stored lipids, making them available for conversion into volatile compounds. nih.govresearchgate.net

Table 1: Key Enzymes and Substrates in the Initial Stages of the Lipoxygenase Pathway

EnzymeSubstrateProduct
Lipase (B570770)TriacylglycerolsFree Fatty Acids (e.g., Linoleic Acid, Linolenic Acid)

Once liberated, the polyunsaturated fatty acids are oxygenated by lipoxygenases (LOXs). researchgate.netuliege.be LOXs catalyze the addition of molecular oxygen to the fatty acid chain, forming fatty acid hydroperoxides. annualreviews.org

These unstable hydroperoxides are then cleaved by hydroperoxide lyases (HPL), a class of cytochrome P450 enzymes. nih.gov This cleavage results in the formation of short-chain aldehydes, such as hexenals, and corresponding oxo-acids. uliege.be The specific aldehydes produced depend on the initial fatty acid and the regiospecificity of the LOX and HPL enzymes.

The final step in producing the alcohol precursors for ester synthesis is the reduction of these aldehydes by alcohol dehydrogenases (ADHs). researchgate.netnih.gov ADHs utilize NADH or NADPH as cofactors to convert aldehydes into their corresponding alcohols. wikipedia.orgtaylorandfrancis.com The activity of ADH is often a critical factor in determining the amount of alcohol available for esterification. nih.gov

Table 2: Sequential Enzymatic Reactions in Aldehyde and Alcohol Formation

EnzymeSubstrateProduct
Lipoxygenase (LOX)Free Fatty Acids (e.g., Linolenic Acid)Fatty Acid Hydroperoxides (e.g., 13-hydroperoxy-linolenic acid)
Hydroperoxide Lyase (HPL)Fatty Acid HydroperoxidesAldehydes (e.g., (Z)-3-hexenal) and Oxo-acids
Alcohol Dehydrogenase (ADH)AldehydesAlcohols (e.g., (Z)-3-hexenol)

The culmination of this pathway is the esterification reaction, where an alcohol, produced via the LOX pathway, is combined with an acyl-CoA. oup.com This reaction is catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). nih.govresearchgate.net The diversity of esters found in plants is a direct result of the broad substrate specificity of AATs, which can utilize various alcohols and acyl-CoAs to generate a wide array of volatile esters. nih.gov The availability of both the alcohol and the acyl-CoA substrate is a limiting factor in the production of these esters. nih.govnih.gov

In addition to fatty acids, amino acids serve as crucial precursors for a variety of volatile esters, particularly those with branched-chain and aromatic structures. researchgate.netnih.gov Branched-chain amino acids such as leucine, isoleucine, and valine are key contributors to the formation of isovalerate and other related esters. researchgate.net

The biosynthetic route from amino acids to esters involves several enzymatic steps. The initial step is typically a transamination reaction, catalyzed by aminotransferases, which converts the amino acid to its corresponding α-keto acid. researchgate.net This is followed by decarboxylation to form an aldehyde. researchgate.net This aldehyde can then be reduced to an alcohol by alcohol dehydrogenase (ADH) and subsequently esterified by an alcohol acyltransferase (AAT) to form the final volatile ester. nih.govresearchgate.net The availability and metabolism of these precursor amino acids are directly linked to the profile of volatile esters produced by the plant. nih.gov

Fatty Acid Metabolism Pathway Involvement [1, 3]

Genetic Regulation of Volatile Ester Synthesis

The biosynthesis of volatile esters is a tightly regulated process, controlled at the genetic level. The expression of genes encoding the key enzymes in the fatty acid and amino acid-derived pathways is often developmentally and environmentally controlled. researchgate.netresearchgate.net For instance, the transcription of genes for LOX, HPL, ADH, and AAT is often upregulated during fruit ripening and in response to biotic or abiotic stress. researchgate.netnih.gov

Transcription factors from various families, including MYB and MYC, have been shown to regulate the expression of genes involved in volatile synthesis. nih.govnih.gov These transcription factors can act as activators or repressors, fine-tuning the production of specific volatile compounds in response to internal and external cues. nih.gov The complex interplay of these regulatory networks ensures that the production of volatile esters is precisely controlled, contributing to the plant's fitness and its interactions with the environment. researchgate.netnih.gov

Differentially Expressed Genes Associated with Volatile Compound Production

The synthesis of volatile esters is tightly linked to the expression of specific genes, which are often differentially expressed during fruit development and ripening. Studies in various fruits have identified key genes whose expression levels correlate directly with the production of esters.

During fruit ripening, a significant upregulation of genes involved in the fatty acid pathway is observed. nih.gov This pathway generates the alcohol and acyl-CoA precursors necessary for ester synthesis. Key enzyme-encoding genes that are frequently differentially expressed include:

Lipoxygenase (LOX): Initiates the pathway by oxidizing fatty acids.

Hydroperoxide lyase (HPL): Cleaves the resulting hydroperoxides into aldehydes. nih.gov

Alcohol dehydrogenase (ADH): Reduces aldehydes to their corresponding alcohols. nih.govuni-lj.si

Alcohol acyltransferase (AAT): Catalyzes the final ester formation step. nih.govnih.gov

Research in strawberry, for example, has shown that the expression of FaAAT and FaAAT1 genes increases as the fruit ripens, which is consistent with the accumulation of various esters. nih.gov Similarly, studies on banana cultivars have revealed that the expression of the pectin (B1162225) esterase gene generally increases as the fruit develops and ripens. scielo.br In passion fruit, transcriptome analysis under heat stress identified 140 up-regulated and 75 down-regulated genes, indicating that environmental conditions can significantly alter the gene expression related to fruit characteristics. researchgate.net

Table 1: Examples of Differentially Expressed Genes in Ester Biosynthesis

Gene/Enzyme Plant Species Expression Trend Associated Outcome Reference
FaAAT / FaAAT1 Strawberry Increased during ripening Consistent with increased ester content nih.gov
FaLOX6, FaHPL, FaADH Strawberry First increased, then decreased Correlated with changes in aldehyde and alcohol precursors nih.gov
Pectin Esterase Gene Banana Increased during ripening Associated with changes in fruit texture and pectin content scielo.br
AdFAD1, AdALDH2, AdAT17 Kiwifruit Upregulated by ethylene (B1197577) Enhanced production of total esters nih.gov
PpAAT1 Peach Increased during ripening Contributes to ester formation nih.gov

Identification of Structural Genes and Co-Expression Networks in Ester Synthesis

To understand the coordination of gene expression during ester biosynthesis, researchers employ techniques like Weighted Gene Co-Expression Network Analysis (WGCNA). researchgate.netsciengine.com This method identifies "modules" of genes that have highly correlated expression patterns across different conditions, suggesting they are involved in the same biological process. sciengine.comfrontiersin.org

WGCNA has been instrumental in identifying structural genes and their functional relationships in the context of volatile production. Structural genes are those that encode the enzymes directly involved in the metabolic pathway, such as AATs and ADHs.

Key findings from co-expression network analyses include:

Melon: In studies of melon fruit, WGCNA identified specific modules of co-expressed genes that were significantly correlated with the content of volatile acetate (B1210297) esters. researchgate.net This allows researchers to pinpoint entire sets of genes that likely function together to produce these aroma compounds.

Kiwifruit: A combined transcriptomic and metabolomic analysis in kiwifruit used WGCNA to identify three key structural genes—AdFAD1 (fatty acid desaturase), AdALDH2 (aldehyde dehydrogenase), and AdAT17 (alcohol acyltransferase)—whose expression patterns were tightly linked to the changes in total ester content during ripening. nih.gov

Apple: In apples, the production of volatile esters is heavily influenced by ethylene, and the AAT gene is a critical point of regulation within the ethylene signaling pathway. nih.gov

This network-based approach provides a broader view than single-gene analysis, revealing the complex regulatory architecture that governs the synthesis of esters. frontiersin.org

Table 2: Gene Co-Expression Modules in Ester Synthesis

Plant Species Analysis Method Identified Module(s) Associated with... Key Structural Genes Identified Reference
Melon WGCNA Green-yellow, blue, turquoise Volatile acetate ester content Not specified researchgate.net
Kiwifruit WGCNA Not specified Total ester content AdFAD1, AdALDH2, AdAT17 nih.gov

Role of Transcription Factors in Regulating Volatile Ester Pathways

The expression of the structural genes involved in ester synthesis is controlled by a higher level of regulation involving transcription factors (TFs). mdpi.com These proteins bind to specific regions of gene promoters to either activate or repress their transcription. Identifying these TFs is crucial for understanding how plants control the timing and intensity of aroma production.

Several families of TFs have been identified as key regulators of volatile ester pathways in fruit:

NAC Transcription Factors: Research has revealed a conserved molecular mechanism where NAC TFs activate the expression of AAT genes during ripening. nih.gov For instance, the PpNAC1 protein in peach activates the PpAAT1 promoter, leading to increased ester production. nih.gov This regulatory relationship is also observed in apple (MdNAC5 activating MdAAT1) and tomato, where a NAC homolog is required for normal levels of SlAAT1 transcripts. nih.govresearchgate.netresearchgate.net

Other Key TFs: Beyond NACs, other TF families play significant roles. In 'Nanguo' pears, TFs such as PuWRKY24, PuIAA29, and PuTINY are implicated in aroma formation. mdpi.comnih.gov In kiwifruit, AdNAC5 was found to activate the promoter of AdFAD1, a key gene for ester precursors, while AdDof4 was found to suppress it. nih.gov In apples, the transcription factor MdMYC2 has been shown to enhance the synthesis of volatile compounds following treatment with jasmonates. mdpi.com

Table 3: Transcription Factors Regulating Volatile Ester Biosynthesis

Transcription Factor Plant Species Target Gene(s) / Pathway Regulatory Role Reference
PpNAC1 Peach PpAAT1 Activation nih.gov
MdNAC5 Apple MdAAT1 Activation nih.govresearchgate.net
NOR (NAC homolog) Tomato SlAAT1 Activation nih.govresearchgate.net
PuWRKY24, PuIAA29, PuTINY Pear Aroma formation Regulation mdpi.comnih.gov
MdMYC2 Apple Volatile compound synthesis Activation (enhanced by jasmonate) mdpi.com
AdNAC5 Kiwifruit AdFAD1 Activation nih.gov
AdDof4 Kiwifruit AdFAD1 Suppression nih.gov

Comparative Analysis of Biosynthetic Mechanisms across Plant Species

Comparative analysis of ester biosynthesis across different plant species reveals both conserved core mechanisms and species-specific adaptations. The fundamental pathway involving LOX, HPL, ADH, and AAT enzymes appears to be a common blueprint for producing fatty acid-derived volatiles in many fruits, including strawberry and apple. nih.govnih.gov

One of the most significant conserved mechanisms is the regulatory role of NAC transcription factors in activating AAT gene expression, a system found in fruits as diverse as peach, apple, and tomato. nih.gov This suggests that this particular regulatory module is an evolutionarily ancient and effective way to control the production of fruity aromas during ripening.

However, significant differences exist. A comparative study on isochorismate synthase (ICS) enzymes from Arabidopsis, tobacco, and rice demonstrated that even when primary protein structures are highly conserved, the biochemical activity of the enzymes can vary dramatically between species. nih.govresearchgate.net This principle likely applies to AAT enzymes as well, where substrate specificity could be a major point of divergence, leading to the unique aroma profiles of different fruits. For example, the specific AAT that synthesizes 3-methylpentyl isovalerate might be highly expressed in one species but absent or have low activity in another.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating 3-Methylpentyl isovalerate from complex mixtures, allowing for its accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. In this technique, the volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectral data for similar compounds like methyl isovalerate, which can be used as a reference for identifying related esters. nist.govnist.gov The mass spectrum of methyl isovalerate shows characteristic peaks that aid in its identification. nist.gov Publicly available databases such as PubChem also contain GC-MS data for related compounds like 2-methylbutyl isovalerate, which can be valuable for comparative analysis. nih.gov For instance, the GC-MS data for 2-methylbutyl isovalerate includes details on the instrument type, ionization mode, and top fragmentation peaks, which are crucial for its identification. nih.gov

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a pure standard of this compound. This allows for the determination of its concentration in a sample by comparing the peak area of the analyte to the calibration curve.

Table 1: GC-MS Data for Related Isovalerate Esters

Compound Name CAS Number Molecular Formula Key Mass Spectral Peaks (m/z)
Methyl isovalerate 556-24-1 C6H12O2 Data not explicitly provided in search results
2-Methylbutyl isovalerate 2245-77-4 C10H20O2 85.0, 70.0, 57.0, 43.0, 41.0 nih.gov
Isoamyl isovalerate 659-70-1 C10H20O2 Data not explicitly provided in search results

This table presents GC-MS information for isovalerate esters structurally related to this compound, which can be useful for its identification through comparative analysis.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from a sample matrix prior to GC-MS analysis. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an appropriate extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical for the efficient extraction of target analytes. For the analysis of volatile compounds in food and beverages, various fiber types are employed. For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been found to be effective for the analysis of aroma compounds in olive brines. nih.gov Another commonly used fiber is the three-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has shown good performance for extracting a broad range of analytes in dry-cured hams. researchgate.net The selection of the appropriate fiber depends on the polarity and volatility of the target compounds.

The optimization of HS-SPME parameters, such as extraction time and temperature, is crucial for achieving high sensitivity and reproducibility. For example, in the analysis of volatile compounds in an infant nutrition package, samples were equilibrated at 50°C for 35 minutes, followed by extraction at 70°C for 30 minutes. nih.gov

This technique is particularly valuable in the food and fragrance industries for identifying key odorants. For instance, GC-O has been used to study the volatile compounds in Langjiu, a type of Chinese liquor, and to evaluate the aroma of strawberry cultivars. researchgate.netthegoodscentscompany.com By correlating the instrumental data from the detector with the sensory data from the olfactometry panel, researchers can prioritize which compounds are most important to the aroma profile. While direct GC-O data for this compound was not found, the technique is highly applicable to characterize its sensory impact in complex mixtures.

Omics Approaches

"Omics" technologies provide a holistic view of the biological molecules that make up a cell, tissue, or organism. These approaches are increasingly being used to understand the biosynthesis and regulation of volatile compounds like this compound.

Non-targeted metabolomics aims to comprehensively analyze all the small molecules (metabolites) in a biological sample. When applied to volatile compounds, this is often referred to as volatile profiling. This approach does not focus on a pre-defined list of analytes but instead seeks to capture a broad snapshot of the volatile metabolome. Techniques like GC-MS are commonly used for the data acquisition in non-targeted metabolomics. nih.gov

The resulting large datasets are then analyzed using multivariate statistical methods to identify patterns and differences between samples. This can be used, for example, to understand how different conditions or genetic backgrounds affect the production of volatile compounds. While specific non-targeted metabolomics studies on this compound were not identified in the search results, this approach is highly relevant for discovering its presence and understanding its regulation in various biological systems.

Transcriptome sequencing, or RNA-seq, is a high-throughput sequencing technology that provides a comprehensive profile of the RNA transcripts in a sample. This allows for the quantification of gene expression levels. In the context of this compound, RNA-seq can be used to identify the genes responsible for its biosynthesis. By comparing the transcriptomes of samples with high and low production of this ester, researchers can identify candidate genes that are differentially expressed.

For example, RNA-seq has been utilized to study the effects of n-3 polyunsaturated fatty acids on the transcriptome of mammary epithelial cells and to identify genes involved in terpene biosynthesis in nuts. mdpi.comnih.govresearchgate.net These studies highlight the power of RNA-seq to uncover the genetic basis of metabolic pathways. mdpi.comresearchgate.net Although no specific RNA-seq studies focusing on this compound were found, this methodology represents a powerful tool for elucidating the enzymatic steps and regulatory networks controlling its formation in organisms where it is naturally produced.

Integrative Metabolome and Transcriptome Analysis

Integrative analysis of the metabolome and transcriptome is a powerful strategy to uncover the molecular mechanisms underlying the biosynthesis of volatile compounds, including esters like this compound. This dual approach allows researchers to simultaneously profile the abundance of metabolites (the metabolome) and the expression levels of genes (the transcriptome) within a biological sample. By correlating changes in gene expression with changes in metabolite concentrations, it becomes possible to identify candidate genes responsible for specific biosynthetic pathways. nih.govmdpi.combiorxiv.org

In the context of fruit aroma development, this methodology is particularly insightful. For instance, studies on various fruits have successfully linked the expression of specific genes with the production of volatile esters. nih.gov The process typically involves collecting samples at different developmental stages, such as from green fruit to fully ripe. nih.gov Gas chromatography-mass spectrometry (GC-MS) is often employed to analyze the volatile metabolome, while RNA-sequencing (RNA-Seq) is used to quantify gene transcripts. mdpi.com

The vast datasets generated from these analyses are then integrated. Correlation analysis helps to establish links between differentially expressed genes (DEGs) and differentially accumulated metabolites. For example, a gene whose expression level strongly correlates with the abundance of a particular ester across different developmental stages is a prime candidate for being involved in that ester's synthesis. nih.gov In studies of pears and other fruits, researchers have identified key genes in the lipoxygenase (LOX) pathway, as well as alcohol acyltransferases (AATs), that are crucial for the formation of various esters that contribute to the characteristic fruit aroma. nih.gov This integrated approach provides a holistic view of the biological processes, from genetic instruction to the final chemical phenotype, that govern the production of flavor and aroma compounds. nih.govscispace.com

Chemometric and Statistical Data Analysis

The large and complex datasets generated from the analysis of volatile compounds necessitate the use of advanced chemometric and statistical tools for data interpretation. These methods are essential for identifying patterns, differentiating samples, and understanding the relationships between different variables.

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are two of the most common unsupervised pattern recognition techniques used to analyze volatile compound data. nih.gov PCA is a statistical procedure that reduces the dimensionality of a complex dataset while retaining most of the variation. nih.gov It transforms the original set of variables (e.g., the concentrations of dozens of volatile compounds) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the data's variability, allowing for the visualization of sample groupings and trends in a 2D or 3D score plot. tandfonline.comresearchgate.net Samples with similar volatile profiles will cluster together in the PCA plot, while dissimilar samples will be separated. tandfonline.com This method has been successfully applied to differentiate various products based on their volatile profiles, including different cultivars of almonds, types of honey, and coffees. nih.govtandfonline.comnih.gov

Hierarchical Cluster Analysis (HCA) is another method used to group samples based on the similarity of their volatile profiles. creative-proteomics.com HCA builds a hierarchy of clusters, often represented visually as a dendrogram (a tree-like diagram). nih.gov The analysis assumes that samples with similar metabolic profiles are chemically related and should be grouped. nih.gov This technique is effective in organizing samples into groups based on their chemical composition and has been used to classify different genotypes of pummelo based on their pulp's volatile composition. researchgate.net When used in combination, HCA can help to organize samples into clusters, and then PCA can be applied to these smaller subgroups to better model the chemical variance within each group. nih.gov

Table 1: Application of PCA/HCA in Volatile Profile Analysis

Study SubjectAnalytical GoalKey FindingsCitations
Vinegars Differentiation of traditionally-manufactured vinegars.Vinegar samples were clearly discriminated based on their volatile compositions, demonstrating that the fruit type is a crucial factor. pan.olsztyn.pl
Honey Classification of honey based on botanical origin.PCA of volatile compounds clearly divided samples of linden and acacia honey. tandfonline.com
Almonds Comparison of volatile profiles between raw and roasted cultivars.PCA, following a reduction of variables by Linear Discriminant Analysis, allowed for the recognition of patterns useful for cultivar identification. nih.gov
Coffee Examination of the effect of blending on coffee aroma.PCA of major volatile compounds showed that different blended coffees could be grouped, revealing similar aroma qualities. nih.gov

This table illustrates the application of Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) in differentiating food products based on their volatile chemical profiles.

The Pearson correlation coefficient (r) is a statistical measure that quantifies the linear relationship between two continuous variables. In the context of integrative 'omics', it is a fundamental tool for linking the transcriptome and metabolome. wur.nl By calculating the Pearson correlation between the expression level of a gene and the abundance of a metabolite across a set of samples, researchers can identify potential functional relationships. nih.gov

A strong positive correlation (r approaching +1) suggests that as the expression of a gene increases, the concentration of the metabolite also increases. This is indicative of a potential role for the gene's protein product in the biosynthesis of that metabolite. Conversely, a strong negative correlation (r approaching -1) might suggest a role in the metabolite's degradation or conversion. A correlation coefficient close to 0 indicates no linear relationship. wur.nl

This analysis is crucial for narrowing down the list of candidate genes involved in the biosynthesis of specific compounds like this compound. For example, in studies of fruit development, genes involved in the synthesis of amino acids, organic acids, and flavonoids have been identified by finding high correlation coefficients (often |r| > 0.8) between their expression levels and the accumulation of specific metabolites. nih.govmdpi.comfrontiersin.org This method provides a robust statistical foundation for generating hypotheses about gene function that can then be validated through further molecular experiments. frontiersin.org

Table 2: Examples of Pearson Correlation in Gene-Metabolite Analysis

Study SubjectFocus of CorrelationCorrelation ThresholdSignificance
Sweet Cherry Associations between major differentially expressed metabolites (DEMs) and genes (DEGs).r
Apricot Correlation between gene expression (TPM) and RT-qPCR results (NRQ).r > 0.7Validated the high-throughput sequencing data and confirmed the expression of genes related to fruit quality traits.
Amylostereum areolatum (Fungus) Correlation between sesquiterpenoid abundance and associated differentially expressed genes.r > 0.8Helped to identify key regulatory genes potentially governing terpenoid biosynthesis.

This table provides examples of how Pearson correlation coefficient analysis is used to establish statistically significant links between gene expression and metabolite abundance in various biological studies.

Synthetic and Biocatalytic Production Approaches

Chemical Synthesis Pathways for Isovalerate Esters

The chemical synthesis of isovalerate esters, including 3-methylpentyl isovalerate, traditionally relies on established organic reactions. The primary methods involve the direct reaction of a carboxylic acid with an alcohol or the transformation of other molecules into the desired ester.

Fischer-Speier Esterification This is the most common and direct method for producing esters. wikipedia.org It involves the reaction of a carboxylic acid (isovaleric acid) with an alcohol (3-methylpentan-1-ol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium toward the formation of the ester, water, a byproduct, is typically removed using methods like azeotropic distillation with a Dean-Stark apparatus or by using a large excess of one of the reactants. wikipedia.orglibretexts.org

The general mechanism involves several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of water and subsequent deprotonation of the resulting protonated ester yields the final product. masterorganicchemistry.com

Transesterification Transesterification is another pathway where an existing ester is converted into a different ester by reacting it with an alcohol. wikipedia.org For instance, a simple isovalerate ester like methyl isovalerate could be reacted with 3-methylpentan-1-ol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The equilibrium is driven forward by removing the more volatile alcohol byproduct (in this case, methanol) through distillation. wikipedia.org This method is widely used in industrial processes, such as the production of polyesters and biodiesel. wikipedia.orgmdpi.com

Hydroalkoxycarbonylation A more advanced, one-step synthesis involves the hydroalkoxycarbonylation of an alkene. walshmedicalmedia.comresearchgate.net In this process, isobutylene (B52900) (2-methylpropene) is reacted with carbon monoxide and an alcohol under homogeneous catalysis with transition metal complexes, such as those based on palladium. walshmedicalmedia.comresearchgate.net This method allows for the direct and facile synthesis of various isovaleric acid esters. walshmedicalmedia.com For example, reacting isobutylene with carbon monoxide and 3-methylpentan-1-ol in the presence of a suitable palladium catalyst system (e.g., Pd(Acac)₂-PPh₃-TsOH) would yield this compound. walshmedicalmedia.com Product yields using this method for other isovalerate esters have been reported to be in the range of 71-95%. walshmedicalmedia.com

Table 1: Comparison of Chemical Synthesis Pathways for Isovalerate Esters

Synthesis Pathway Reactants Catalyst Key Conditions Advantages Disadvantages
Fischer-Speier Esterification Isovaleric Acid + Alcohol Strong Acid (e.g., H₂SO₄, TsOH) wikipedia.org Heating/reflux, water removal wikipedia.org Direct, uses common reagents Reversible reaction, often requires harsh acid catalysts and high temperatures
Transesterification Isovalerate Ester (e.g., methyl isovalerate) + Alcohol Acid or Base wikipedia.org Heating, removal of alcohol byproduct wikipedia.org Useful for converting readily available esters Reversible, requires removal of byproduct to achieve high yield
Hydroalkoxycarbonylation Isobutylene + Carbon Monoxide + Alcohol Transition Metal Complex (e.g., Palladium-based) walshmedicalmedia.com Elevated temperature and pressure walshmedicalmedia.com One-step synthesis from simple building blocks, high yields walshmedicalmedia.com Requires specialized catalysts and equipment for handling CO gas

Enzymatic and Microbial Production of Volatile Esters (General)

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing volatile esters, driven by consumer demand for "natural" products and the principles of green chemistry. begellhouse.com This approach utilizes enzymes or whole microorganisms to catalyze esterification reactions under mild conditions. nih.gov

Enzymatic Synthesis with Lipases Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most extensively used enzymes for the production of flavor esters. scielo.brumn.edu These enzymes are highly versatile and can catalyze esterification, transesterification, acidolysis, and alcoholysis in environments with low water activity, effectively reversing their natural hydrolytic function. scielo.br

Key advantages of lipase-catalyzed synthesis include:

High Specificity: Lipases exhibit high regio- and enantioselectivity, leading to purer products with fewer side reactions. nih.govnih.gov

Mild Conditions: Reactions are conducted at lower temperatures and pressures, reducing energy consumption and minimizing degradation of thermally sensitive compounds. nih.gov

Environmental Benefits: The process avoids the use of harsh acid or base catalysts and hazardous solvents. begellhouse.com

Immobilized lipases are particularly favored in industrial applications as they can be easily separated from the reaction mixture and reused for multiple cycles, enhancing the economic feasibility of the process. begellhouse.comnih.gov Lipases from sources like Candida antarctica (often as Novozym 435), Thermomyces lanuginosus, and Rhizopus oryzae are commonly employed for synthesizing a wide range of flavor esters. begellhouse.comnih.govresearchgate.net

Enzymatic Synthesis with Alcohol Acyltransferases (AATs) In nature, the characteristic aroma of many fruits is due to volatile esters synthesized by a class of enzymes called alcohol acyltransferases (AATs). nih.govelsevierpure.com These enzymes catalyze the final step in ester biosynthesis, which is the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. researchgate.netresearchgate.net For example, the banana-like aroma of isoamyl acetate (B1210297) is produced by AATs that link an acetyl group from acetyl-CoA to isoamyl alcohol. nih.gov Researchers have isolated and characterized AAT genes from various fruits, including strawberry and banana, to understand and potentially engineer flavor profiles. nih.govelsevierpure.com The substrate specificity of AATs is a key determinant of the types of esters produced, although the availability of precursor alcohols and acyl-CoAs in the cell is also a critical limiting factor. nih.govresearchgate.net

Microbial Production Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are natural producers of a wide array of volatile esters during fermentation. nih.gov These microbes can be considered whole-cell biocatalysts. The formation of esters in yeast is primarily dependent on the activity of ester synthase enzymes (such as alcohol acetyltransferases Atf1 and Atf2) and the intracellular concentrations of the precursor substrates: fusel alcohols (higher alcohols) and acyl-CoAs. nih.gov Metabolic engineering strategies are being explored to enhance the production of specific esters by overexpressing key enzyme-encoding genes or by engineering pathways to increase the supply of necessary precursors. osti.govnih.gov

Table 2: Overview of Biocatalysts for Volatile Ester Production

Biocatalyst Type Example(s) Mechanism Substrates Key Features
Isolated Enzymes (Lipases) Candida antarctica lipase (B570770) B (CALB), Thermomyces lanuginosus lipase (TLL) nih.govresearchgate.net Esterification / Transesterification Carboxylic Acid + Alcohol nih.gov High selectivity, mild reaction conditions, reusable when immobilized. begellhouse.comnih.gov
Isolated Enzymes (AATs) Strawberry AAT (SAAT), Banana AAT (BanAAT) nih.gov Transacylation Acyl-CoA + Alcohol nih.gov Key enzyme in natural fruit aroma biosynthesis; substrate availability is often a limiting factor. nih.govelsevierpure.com
Whole-Cell Biocatalysts Saccharomyces cerevisiae (yeast), Aspergillus oryzae nih.govresearchgate.net Fermentation / Esterification Sugars (fermented to alcohols and acyl-CoAs) nih.gov Produces a complex mixture of esters; can be engineered for specific products. nih.govosti.gov

Strategies for Sustainable Production of Specific Esters

The flavor and fragrance industry is increasingly adopting sustainable practices to meet consumer expectations and regulatory requirements. adv-bio.comopenpr.com These strategies focus on reducing environmental impact, improving efficiency, and utilizing renewable resources. basf.com

Green Chemistry Principles in Ester Synthesis Several green chemistry principles are being applied to ester production:

Use of Biocatalysts: As detailed above, using enzymes or whole cells replaces harsh chemical catalysts, reduces energy consumption, and minimizes waste. begellhouse.comresearchgate.net

Safer Solvents and Conditions: Research is ongoing to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) or dimethyl carbonate. jove.comrsc.org In many biocatalytic processes, it is even possible to operate in solvent-free systems, where one of the liquid substrates acts as the reaction medium, further improving the green profile of the synthesis. scielo.br

Atom Economy: Developing reactions that are highly efficient and incorporate most of the atoms from the reactants into the final product is a core goal. labmanager.com Cross-dehydrogenative coupling (CDC) reactions, for example, are being explored as a sustainable strategy because of their high atom economy. labmanager.com

Energy Efficiency: The use of microwaves has been explored as a way to accelerate reactions like esterification, potentially reducing reaction times and energy input compared to conventional heating. researchgate.net

Renewable Feedstocks and the Bio-based Economy A major pillar of sustainability is the shift from fossil-based raw materials to renewable feedstocks. osti.gov

Bio-based Alcohols and Acids: There is growing interest in producing the precursor molecules for ester synthesis, such as isovaleric acid and alcohols like 3-methylpentan-1-ol, from biological sources. For instance, isopentanol (an isomer of pentanol) can be produced through microbial fermentation. nih.gov

Biomass Balance Approach: Some chemical companies are implementing a "biomass balance" approach. In this model, renewable raw materials (like bio-naphtha or biogas) are introduced at the beginning of the chemical production process. The bio-based content is then mathematically allocated to specific products using a certified method. This allows for the sale of products with a reduced carbon footprint without needing to create entirely separate production lines. basf.com

Upcycling and Waste Valorization: Utilizing byproducts from other industries, such as fusel oils from brewing (a source of isoamyl alcohol) or lipids from food processing, as starting materials for ester synthesis represents a circular economy approach. adv-bio.comgoogle.com

Table 3: Summary of Sustainable Production Strategies for Esters

Strategy Description Example(s) Sustainability Benefit
Biocatalysis Use of enzymes (e.g., lipases) or whole microorganisms to catalyze reactions. begellhouse.com Lipase-catalyzed esterification of isovaleric acid. scielo.br Reduces need for harsh chemicals, lowers energy use, high product purity. nih.gov
Green Solvents Replacing hazardous solvents with environmentally benign alternatives or using solvent-free systems. jove.comrsc.org Steglich esterification in acetonitrile instead of dichloromethane. jove.com Reduces pollution and health hazards associated with volatile organic compounds (VOCs).
Renewable Feedstocks Sourcing raw materials (alcohols, acids) from biological origins instead of petrochemicals. osti.gov Production of higher alcohols via fermentation of sugars. nih.gov Reduces dependence on fossil fuels, lowers carbon footprint. basf.com
Improved Catalysis Developing highly efficient and reusable catalysts to minimize waste and energy consumption. labmanager.comnih.gov Use of immobilized lipases or novel metal oxide cluster catalysts. begellhouse.comlabmanager.com Increases process efficiency, reduces catalyst waste and cost.
Circular Economy Utilizing byproducts or waste streams from one process as feedstock for another. adv-bio.com Using fusel oils from fermentation to produce flavor esters. google.com Reduces waste, creates value from low-cost materials.

Future Research Directions for 3 Methylpentyl Isovalerate

Elucidation of Specific Biosynthetic Enzymes and Genetic Loci for 3-Methylpentyl Isovalerate

The formation of esters like this compound is a critical step in the development of fruit flavor. This process is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). nih.govacs.org These enzymes facilitate the final step in ester biosynthesis by linking an alcohol to an acyl-CoA. nih.govacs.orgnih.gov The precursors for these esters are derived from the metabolism of amino acids and lipids. nih.gov Specifically, branched-chain esters are formed from precursors like L-isoleucine, L-leucine, and L-valine. nih.gov

Future research should prioritize the identification and characterization of the specific AAT enzymes responsible for the synthesis of this compound. While studies have identified AAT gene families in various fruits like apricots and kiwifruit, the precise enzyme that utilizes 3-methylpentan-1-ol and isovaleryl-CoA as substrates to produce this compound remains to be definitively identified. nih.gov

Genome-wide association studies (GWAS) have proven effective in identifying genetic loci associated with the production of various metabolites, including fatty acids and volatile compounds in plants. nih.govmaizego.orgnih.govahajournals.org A similar approach, integrating metabolomic and transcriptomic data, could pinpoint the specific genetic loci controlling the expression of the key enzymes in the this compound biosynthetic pathway. This has been successfully applied in strawberry to identify flavor genes. nih.govrosaceae.org

Comprehensive Investigation of this compound Occurrence Across Diverse Biological Matrices

While this compound is a known contributor to the aroma of some fruits, a comprehensive survey of its presence across a wider range of biological systems is lacking. Volatile organic compounds (VOCs), including esters, have been identified in a vast number of plant species, with apples alone containing over 300 such compounds. nih.gov The composition and concentration of these volatiles are highly dependent on the cultivar, maturity, and environmental conditions. nih.govfao.org

Future studies should employ advanced analytical techniques to screen for this compound in a diverse array of fruits, vegetables, and other plant tissues. This would provide a broader understanding of its distribution in nature. Furthermore, given that insects use plant-derived volatiles for communication and to locate food sources, investigating the presence of this compound in insect pheromone blends and as a potential semiochemical in plant-insect interactions is a promising avenue of research. nih.govunav.eduunav.edu

Table 1: Documented Occurrence of Related Ester Compounds in Various Apple Cultivars

Ester Compound Apple Cultivar(s) Reference(s)
Ethyl 2-methylbutyrate (B1264701) Multiple cultivars nih.gov
Butyl acetate (B1210297) 'Starking Delicious' researchgate.net
2-methyl butyl acetate 'Starking Delicious', 'Amasya', 'Golden Delicious' researchgate.net
Hexyl acetate 'Starking Delicious', 'Amasya', 'Golden Delicious' researchgate.net
Hexyl 2-methylbutanoate 'Pink Lady' researchgate.net
Butyl hexanoate (B1226103) 'Golden Delicious' nih.gov

This table showcases the diversity of esters in apples, highlighting the need for targeted searches for this compound across different cultivars and species.

Advanced Analytical Techniques for Low-Concentration Detection and Isomer Differentiation

The detection and accurate quantification of this compound, especially at trace concentrations and in the presence of its isomers, presents a significant analytical challenge. Standard gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. frontiersin.orgfrontiersin.org However, for complex matrices where isomers may co-elute, more advanced techniques are necessary. bohrium.com

Multidimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers enhanced separation capabilities and is well-suited for resolving complex mixtures of volatile compounds. bohrium.commonash.eduresearchgate.netoregonstate.edu These techniques provide greater peak capacity and improved detection limits, which are essential for differentiating between isomers and accurately identifying compounds in a complex background. monash.eduresearchgate.net Further development and application of these methods, potentially coupled with selective ionization techniques in mass spectrometry, will be crucial for the unambiguous identification and quantification of this compound and its isomers. nih.gov

Functional Genomics and Gene Editing Approaches for Modulating Ester Profiles

Advances in functional genomics and gene-editing technologies offer exciting possibilities for manipulating the flavor and aroma profiles of fruits. Once the key genes in the this compound biosynthetic pathway are identified, techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be employed to modulate their expression. nih.gov

For instance, the overexpression of a specific AAT gene could potentially increase the production of this compound, thereby enhancing a desirable flavor attribute. Conversely, down-regulating a gene could reduce the production of an off-flavor. Studies have already shown that the downregulation of AAT genes in kiwifruit can significantly reduce ester production. nih.gov The success of such metabolic engineering, however, also depends on the availability of the precursor molecules, the alcohol and the acyl-CoA. nih.gov Therefore, a holistic approach that considers the entire metabolic network will be necessary for effectively altering ester profiles in plants. researchgate.netfruitgenomicslab.com

Deeper Understanding of Ecological Roles and Signaling Mechanisms

The volatile esters produced by plants play a critical role in their interactions with the environment. unav.eduunav.edu They can act as attractants for pollinators and seed dispersers or as defense compounds against herbivores and pathogens. nih.govresearchgate.net These chemical signals are central to the communication between plants and insects. nih.govunav.eduunav.eduresearchgate.net

Future research should investigate the specific ecological functions of this compound. This could involve behavioral assays with insects to determine if the compound acts as an attractant or repellent. For example, studies have shown that specific esters are used by insects to locate host plants or are released as part of an aggregation pheromone. nih.gov Understanding the role of this compound in these ecological signaling networks will provide valuable insights into the chemical ecology of the organisms that produce and perceive it.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-methylpentyl isovalerate in complex biological matrices?

Methodological Answer:

  • Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is widely used for volatile ester analysis. This technique efficiently isolates this compound from matrices like plant tissues or microbial cultures. For quantification, internal standards (e.g., deuterated analogs) and calibration curves are essential. Post-analysis, Principal Component Analysis (PCA) and hierarchical clustering can differentiate compositional profiles across samples .
  • Quality Control: Use HPLC-grade reference standards (e.g., Sigma A3306 amylase for starch removal in fiber-rich samples) to avoid interference .

Q. How can researchers distinguish this compound from structurally similar esters (e.g., isoamyl isovalerate) in natural product extracts?

Methodological Answer:

  • Retention Index (RI) Matching: Compare GC retention times with authentic standards under identical chromatographic conditions.
  • Mass Spectrometry Fragmentation Patterns: Analyze key ions (e.g., m/z 115 for isovalerate esters) and fragmentation pathways. For example, this compound may exhibit distinct fragmentation compared to isoamyl isovalerate due to branching differences .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to resolve positional isomerism in the ester alkyl chain .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic effects of this compound in gut microbiota?

Methodological Answer:

  • Continuous Culture Fermentors: Simulate intestinal conditions (pH 5.7–6.8, retention time 2.5–5.0 h) to assess microbial fermentation kinetics. Dose 2 mmol/day of isovalerate derivatives and monitor short-chain fatty acid (SCFA) profiles via GC. Note that isovalerate correlates with pro-inflammatory cytokines (e.g., IL-6) in colitis models, unlike butyrate .
  • Metabolomic Workflow: Combine LC-MS/MS with 16S rRNA sequencing to link microbial taxa to isovalerate metabolism. Prioritize protein-rich diets to study putrefactive SCFA pathways .

Q. How can computational chemistry elucidate the interaction of this compound with carbon nanotubes (CNTs) for sensor applications?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular structures (e.g., CNT (10,0) zigzag-3-methylbutyl acetate complexes) using basis sets like B3LYP/6-31G*. Analyze binding energies and charge transfer to predict sensor sensitivity .
  • Molecular Dynamics (MD) Simulations: Simulate adsorption dynamics under varying temperatures (25–100°C) and solvent conditions. Focus on π-π stacking interactions between CNTs and the ester’s aromatic moieties .

Q. What protocols ensure reproducibility in synthesizing this compound for pharmacological studies?

Methodological Answer:

  • Stepwise Esterification: React isovaleric acid with 3-methylpentanol (1:1.2 molar ratio) using sulfuric acid catalysis (1% w/w) under reflux (110°C, 6 h). Monitor reaction progress via FT-IR for carbonyl (C=O) peak reduction.
  • Purification: Distill crude product under reduced pressure (boiling point ~179°C) and validate purity (>98%) using GC-FID. Characterize via IUPAC-standardized NMR and LC-TOF-MS .

Contradictions and Research Gaps

  • Toxicological Data: Limited evidence exists for this compound’s genotoxicity or carcinogenicity. While ethyl isovalerate shows no mutagenic risk in Ames tests, extrapolation to branched-chain analogs requires validation .
  • Ecological Impact: No data are available on biodegradation or soil mobility. Prioritize OECD 301/302 guidelines for environmental risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.